1-Allyl-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

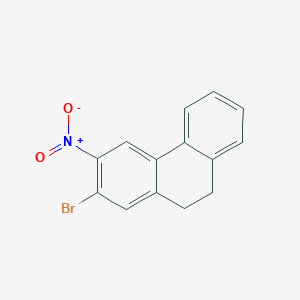

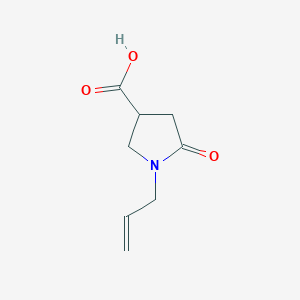

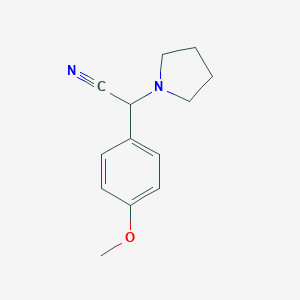

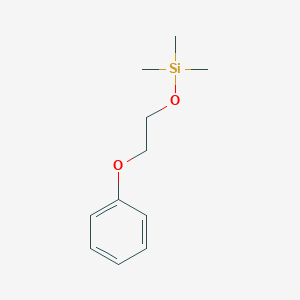

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a heterocyclic compound with the empirical formula C8H11NO3 . It has a molecular weight of 169.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

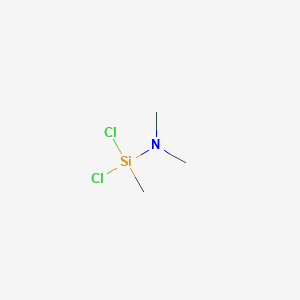

The SMILES string of “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is O=C(N(CC=C)C1)CC1C(O)=O . This notation provides a way to represent the molecule’s structure using ASCII strings.

Physical And Chemical Properties Analysis

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Bioactive Compounds

1-Allyl-5-oxopyrrolidine-3-carboxylic acid: serves as a precursor in the synthesis of various bioactive compounds. Its structure is amenable to cyclization reactions with aliphatic, aromatic, and heterocyclic amines, leading to the creation of molecules with potential analgesic and antihypoxic effects . The versatility of this compound allows for the exploration of a wide range of pharmacological activities.

Analgesic Activity Enhancement

The compound has been utilized to enhance analgesic activity. Research indicates that derivatives with an aromatic or heterocyclic radical in the 1-position exhibit slightly greater analgesic properties . This suggests its role in the development of new pain management therapies.

Antihypoxic Effects

Studies have shown that derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid possess varying degrees of antihypoxic effects . This property is crucial for medical conditions where tissues are deprived of adequate oxygen supply, and there is potential for therapeutic applications in such scenarios.

GABA-Receptor Antagonism

The compound’s derivatives are predicted to be potential GABA-receptor antagonists . This application is significant in the field of neuropharmacology, where modulation of GABA receptors can lead to treatments for conditions like epilepsy, anxiety, and sleep disorders.

Histamine-N-Methyl Transferase Inhibition

Derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may act as inhibitors of histamine-N-methyl transferase . This enzyme is involved in the metabolism of histamine, and its inhibition could be relevant in managing allergic reactions and other histamine-related conditions.

Benzodiazepine Receptor Antagonism

The compound is also explored for its potential as a benzodiazepine receptor antagonist . This application could lead to the development of new anxiolytic drugs without the addictive properties of traditional benzodiazepines.

Antimicrobial Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including those derived from 1-Allyl-5-oxopyrrolidine-3-carboxylic acid , in targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi . This opens up avenues for new antimicrobial agents in an era of increasing antibiotic resistance.

Chemical Synthesis and Modification

The compound is used in chemical synthesis to create derivatives with azole, diazole, and hydrazone moieties . These modifications can lead to the development of novel compounds with diverse biological activities.

properties

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPNARIZMOTIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389993 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

16199-99-8 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)